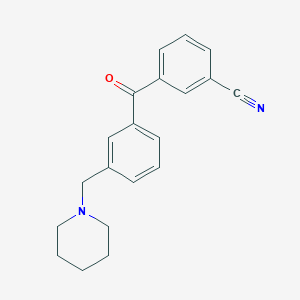

3-Cyano-3'-piperidinomethyl benzophenone

説明

Structure

3D Structure

特性

IUPAC Name |

3-[3-(piperidin-1-ylmethyl)benzoyl]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O/c21-14-16-6-4-8-18(12-16)20(23)19-9-5-7-17(13-19)15-22-10-2-1-3-11-22/h4-9,12-13H,1-3,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YASZOAHYSRXXNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=CC(=C3)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643129 | |

| Record name | 3-{3-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-70-6 | |

| Record name | 3-[3-(1-Piperidinylmethyl)benzoyl]benzonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{3-[(Piperidin-1-yl)methyl]benzoyl}benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643129 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 3 Cyano 3 Piperidinomethyl Benzophenone

Retrosynthetic Analysis and Key Precursor Compounds

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. nih.govnih.gov For 3-Cyano-3'-piperidinomethyl benzophenone (B1666685), the primary disconnection is at the carbonyl-aryl bond, which cleaves the molecule into two key synthons. This disconnection corresponds to a Friedel-Crafts acylation reaction. nih.govlibretexts.org

Two primary retrosynthetic pathways can be envisioned:

Pathway A: Disconnection of the bond between the carbonyl group and the cyanophenyl ring. This leads to a (3-(piperidinomethyl)phenyl) synthon and a 3-cyanobenzoyl cation synthon. The corresponding chemical equivalents would be a suitable (3-(piperidinomethyl)phenyl)arene and 3-cyanobenzoyl chloride.

Pathway B: Disconnection of the bond between the carbonyl group and the piperidinomethylphenyl ring. This suggests a 3-cyanophenyl synthon and a 3-(piperidinomethyl)benzoyl cation synthon. The chemical equivalents for this pathway would be benzonitrile (B105546) and 3-(piperidinomethyl)benzoyl chloride.

A further disconnection on the piperidinomethyl side chain via a C-N bond cleavage suggests a 3-formyl or 3-(halomethyl) precursor, which can be linked to piperidine (B6355638) through reductive amination or nucleophilic substitution, respectively. masterorganicchemistry.comnih.gov

Advanced Synthetic Techniques and Reaction Conditions

Stereochemical Considerations in Amine-Substituted Benzophenone Synthesis

The synthesis of amine-substituted benzophenones like 3-Cyano-3'-piperidinomethyl benzophenone does not inherently create a stereocenter in the final molecule, as presented. However, stereochemical issues become highly relevant when substitutions are introduced on the piperidine ring or when chiral reagents are used in its synthesis.

The piperidine ring itself is a dynamic conformational system. For N-substituted piperidines, a dynamic equilibrium exists due to a combination of ring inversion and nitrogen inversion. This conformational flexibility can be arrested or influenced by protonation or quaternization of the nitrogen atom. researchgate.net In the context of synthesis, achieving stereocontrol on a substituted piperidine ring is a significant challenge.

Methods for obtaining enantioenriched piperidine derivatives often rely on kinetic resolution. rsc.orgwhiterose.ac.uk For instance, kinetic resolution of N-Boc-spirocyclic 2-arylpiperidines has been achieved with high enantiomeric ratios using a chiral base system like n-BuLi/sparteine. rsc.org This process selectively deprotonates one enantiomer, allowing it to be trapped by an electrophile, thereby separating it from the unreacted enantiomer. whiterose.ac.uk Another approach involves the catalytic kinetic resolution of disubstituted piperidines through enantioselective acylation using chiral hydroxamic acids, where the catalyst must discriminate between different ring conformations. nih.gov For racemic piperidine intermediates, chiral resolution can also be performed using chromatographic techniques with chiral stationary phases or by forming diastereomeric salts with a chiral resolving agent, such as di-benzoyl-L-tartaric acid or (S)-mandelic acid, followed by separation. nih.govgoogle.com

These considerations are crucial if derivatives of this compound with additional chirality are to be synthesized, as the biological activity of such molecules is often dependent on their specific stereochemistry.

Chemical Reactivity and Derivatization Strategies

The structure of this compound incorporates three distinct and reactive functional groups: an aromatic ketone, a nitrile, and a tertiary amine integrated into a piperidine ring. This polyfunctionality allows for a wide array of selective modifications, enabling the synthesis of a diverse library of derivatives.

The benzophenone moiety is a diaryl ketone, and its carbonyl group is a primary site for chemical transformations. The reactivity of this group can be modulated to yield various structural analogs.

Reduction to Secondary Alcohols: The most common reaction of the ketone is its reduction to a secondary alcohol. This transformation converts the benzophenone derivative into a benzhydrol derivative. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminium hydride (LiAlH₄) are effective for this purpose. ncert.nic.inchadsprep.com Asymmetric reduction of aromatic ketones to yield optically active secondary alcohols can also be achieved using biocatalysts, such as alcohol dehydrogenases. acs.org

Reduction to Hydrocarbons: The carbonyl group can be completely removed and reduced to a methylene (B1212753) bridge (–CH₂–). This is typically accomplished under harsh conditions using either the Clemmensen reduction (zinc-amalgam and concentrated hydrochloric acid) or the Wolff-Kishner reduction (hydrazine, a strong base like KOH, and heat). youtube.comvedantu.com The choice between these methods depends on the stability of the other functional groups in the molecule; the Clemmensen reduction is performed in strong acid, whereas the Wolff-Kishner is conducted under basic conditions. vedantu.comscite.ai

Photochemical Dimerization: Benzophenone is a well-known photosensitizer in photochemistry. wikipedia.org Upon exposure to UV light (e.g., sunlight), it can be excited to a diradical triplet state. bgsu.edugordon.edu In the presence of a hydrogen donor like isopropanol, it abstracts a hydrogen atom to form a ketyl radical. wikipedia.org Two of these radicals can then couple to form a dimeric product known as benzopinacol. bgsu.educhegg.com This photoreduction reaction would yield a dimeric structure linked at the former carbonyl carbons.

| Reaction Type | Typical Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| Reduction to Alcohol | NaBH₄ or LiAlH₄ | Secondary Alcohol (Benzhydrol) | ncert.nic.in |

| Clemmensen Reduction | Zn(Hg), conc. HCl | Methylene (CH₂) | youtube.com |

| Wolff-Kishner Reduction | H₂NNH₂, KOH, heat | Methylene (CH₂) | vedantu.com |

| Photochemical Dimerization | UV light, Isopropanol | Pinacol | bgsu.edu |

The aromatic nitrile (cyano group) is a versatile functional handle that can be converted into several other important chemical groups. researchgate.net

Hydrolysis to Carboxylic Acid or Amide: The cyano group can be hydrolyzed under either acidic or basic conditions. openstax.orglibretexts.orglibretexts.org Heating with an aqueous acid (e.g., HCl) or base (e.g., NaOH) initially produces an amide intermediate. numberanalytics.comchemistrysteps.com Under harsher conditions or prolonged reaction times, the hydrolysis proceeds to completion, yielding a carboxylic acid. openstax.orgcommonorganicchemistry.com It is possible to stop the reaction at the amide stage under milder conditions, for example, by using hydrogen peroxide in an alkaline solution. chemistrysteps.comcommonorganicchemistry.com

Reduction to Amine: The nitrile can be reduced to a primary amine (an aminomethyl group). A powerful reducing agent such as lithium aluminium hydride (LiAlH₄) is typically required for this transformation. openstax.orglibretexts.org This reaction proceeds via nucleophilic addition of hydride ions to the carbon-nitrogen triple bond. openstax.org

Cycloaddition Reactions: Aromatic nitriles can participate in cycloaddition reactions to form heterocyclic rings. numberanalytics.com A prominent example is the [3+2] cycloaddition with an azide (B81097) (e.g., sodium azide) to form a tetrazole ring, which is a common bioisostere for a carboxylic acid group in medicinal chemistry. researchgate.netnumberanalytics.com Nitriles can also react with 1,3-dipoles like nitrile oxides to form isoxazoles. youtube.com

| Reaction Type | Typical Reagents | Resulting Functional Group | Reference |

|---|---|---|---|

| Partial Hydrolysis | H₂O₂, NaOH | Amide | commonorganicchemistry.com |

| Complete Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid | libretexts.orgcommonorganicchemistry.com |

| Reduction | LiAlH₄, then H₂O | Primary Amine | openstax.orglibretexts.org |

| [3+2] Cycloaddition | NaN₃, Lewis Acid (e.g., ZnCl₂) | Tetrazole | numberanalytics.com |

The piperidinomethyl group contains a tertiary amine, which is a site for several chemical modifications. The piperidine ring itself can also undergo oxidation under specific conditions.

N-Alkylation (Quaternization): As a tertiary amine, the nitrogen atom of the piperidine ring can react with alkyl halides (e.g., methyl iodide) to form a quaternary ammonium (B1175870) salt. researchgate.netgoogle.com This reaction introduces a permanent positive charge and can significantly alter the physical and biological properties of the molecule. The reaction is typically carried out by treating the piperidine with an alkylating agent, often in the presence of a non-nucleophilic base to neutralize the acid formed if starting from a secondary amine, though for a tertiary amine it is a direct addition. researchgate.net

N-Oxidation: The tertiary amine can be oxidized to an N-oxide using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA). N-oxides are often more water-soluble than their parent amines and can exhibit different pharmacological profiles.

Ring Oxidation: While the tertiary amine protects the N-H bond from direct oxidation, the adjacent C-H bonds (at the α-position) can be susceptible to oxidation. Chemical oxidation can lead to the formation of N-acyliminium ion precursors or ring-opened products. nih.gov Atmospheric photo-oxidation initiated by OH radicals has been shown to proceed via H-abstraction from both C-H and N-H (in secondary amines) bonds, leading to products like imines or ring-opened compounds. acs.org In some strained systems, spontaneous oxidation can occur in the presence of air. acs.org

| Reaction Type | Typical Reagents | Resulting Functional Group/Product | Reference |

|---|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | Quaternary Ammonium Salt | researchgate.netgoogle.com |

| N-Oxidation | H₂O₂ or m-CPBA | N-Oxide | nih.gov |

| Ring C-H Oxidation | Hypervalent Iodine Reagents, Radical Initiators | α-Functionalized or Ring-Opened Products | nih.govacs.org |

Preclinical Pharmacological and Biological Investigations of 3 Cyano 3 Piperidinomethyl Benzophenone

In Vitro Biological Activity Profiling

Cell-Based Assays for Antiproliferative Effects

No studies detailing cell-based assays to determine the antiproliferative effects of 3-Cyano-3'-piperidinomethyl benzophenone (B1666685) were found.

Antimicrobial Efficacy Assessments

No data from antimicrobial efficacy assessments of 3-Cyano-3'-piperidinomethyl benzophenone against bacterial or fungal strains are available.

Enzyme Inhibition Studies

Target Identification and Validation

There is no information identifying or validating specific enzyme targets for this compound.

Kinetic Characterization of Enzyme Inhibition

No studies on the kinetic characterization of enzyme inhibition by this compound could be located.

Receptor Interaction and Modulation Assays

No assays evaluating the interaction and modulation of biological receptors by this compound have been reported in the available literature.

Investigation of Other Reported Biological Activities (e.g., Antioxidant Properties)

The benzophenone scaffold is a core structure in numerous compounds exhibiting a range of biological activities, including antioxidant properties. nih.gov The antioxidant potential of benzophenone derivatives often stems from their ability to scavenge free radicals and chelate metals. nih.govresearchgate.net For instance, polyprenylated benzophenones isolated from Garcinia celebica have demonstrated significant antioxidant activity in various assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay, and the ferric-reducing antioxidant power (FRAP) assay. mdpi.comnih.gov One particular compound from this class, xanthochymol, exhibited potent antioxidant effects, which is attributed to the presence of multiple hydroxyl groups. mdpi.com

Compounds containing a 1,3-dicarbonyl moiety, a structural feature related to the benzophenone core, are also known for their antioxidant and antiradical activities. nih.gov The antioxidant capacity of these molecules is influenced by their chemical structure, including the presence and position of various substituents. nih.gov While direct studies on the antioxidant properties of this compound are not available, its benzophenone core suggests a potential for such activity. The presence of the cyano and piperidinomethyl groups would likely modulate this activity, and further investigation is warranted to characterize its specific antioxidant profile.

| Compound Class | Assay | Results | Reference |

| Polyprenylated Benzophenones | DPPH, ABTS, FRAP | Significant antioxidant activity observed. | mdpi.comnih.gov |

| Xanthochymol | DPPH, ABTS, FRAP | Strong antioxidant activity. | mdpi.com |

| 1,3-Dicarbonyl Compounds | Various antioxidant assays | Activity dependent on specific substitutions. | nih.gov |

Mechanisms of Action at the Molecular and Cellular Level

The induction of apoptosis (programmed cell death) and cell cycle arrest are common mechanisms of action for many anticancer compounds. Several studies on compounds structurally related to this compound suggest its potential to perturb these fundamental cellular processes.

For example, a series of novel 3-cyanopyridine (B1664610) derivatives were shown to induce cell cycle arrest at the G2/M phase in MDA-MB-231 breast cancer cells. mdpi.com This arrest was accompanied by an increase in the pre-G1 apoptotic cell population, indicating the induction of apoptosis. mdpi.com Further analysis using an Annexin V-FITC assay confirmed a significant increase in both early and late apoptotic cells. mdpi.com Similarly, piperine, which contains a piperidine (B6355638) moiety, has been demonstrated to induce G1 phase cell cycle arrest and apoptosis in melanoma cells. nih.gov This was associated with DNA damage and the activation of checkpoint kinase 1 (Chk1). nih.gov In colorectal cancer cells, piperine's induction of apoptosis and G1 phase arrest is linked to oxidative stress and the modulation of the PI3K/Akt and MAPK signaling pathways. mdpi.com

The process of apoptosis induction by related compounds often involves the activation of caspases. For instance, certain flavonoids can induce apoptosis in leukemia HL-60 cells through the release of cytochrome c from the mitochondria, leading to the activation of caspase-9 and caspase-3. nih.gov The activation of caspase-3 is a key step in the apoptotic cascade, leading to the cleavage of cellular proteins and ultimately cell death. nih.gov

| Compound/Compound Class | Cell Line | Effect | Mechanism | Reference |

| 3-Cyanopyridine derivatives | MDA-MB-231 | G2/M cell cycle arrest, Apoptosis | Increase in pre-G1 population, confirmed by Annexin V-FITC | mdpi.com |

| Piperine | Melanoma cells | G1 cell cycle arrest, Apoptosis | DNA damage, Chk1 activation | nih.gov |

| Piperine | Colorectal cancer cells | G1 cell cycle arrest, Apoptosis | Oxidative stress, PI3K/Akt and MAPK modulation | mdpi.com |

| Flavonoids | HL-60 | Apoptosis | Cytochrome c release, Caspase-9 and -3 activation | nih.gov |

The biological effects of a compound are dictated by its interaction with specific molecular targets. For compounds related to this compound, several potential targets have been identified.

A notable study on novel 3-cyanopyridine derivatives identified survivin as a key molecular target. mdpi.com Survivin is an inhibitor of apoptosis protein (IAP) that is overexpressed in many cancers and is associated with resistance to chemotherapy. mdpi.com The synthesized 3-cyanopyridines were found to downregulate the expression of survivin and other IAP family members, such as Livin, XIAP, and C-IAP1, in a concentration-dependent manner, leading to the induction of apoptosis. mdpi.com Molecular docking studies suggested that these compounds bind to the dimerization site of survivin. mdpi.com

In the case of polyprenylated benzophenones, in silico molecular docking studies have explored their binding to the alpha-estrogen receptor, suggesting a potential role in modulating estrogen signaling pathways. mdpi.com Furthermore, some cyano-substituted pyrrole (B145914) fused (iso)quinoline derivatives have been shown to interact with tubulin, a key component of the cytoskeleton, thereby inhibiting its polymerization and disrupting cell division. nih.gov

The piperidine moiety itself is found in many biologically active compounds. For example, piperine's effects on cell cycle and apoptosis are mediated through the modulation of signaling pathways like PI3K/Akt and MAPK. mdpi.com These pathways are crucial for cell growth, proliferation, and survival, and their inhibition can lead to anticancer effects.

| Compound Class | Molecular Target | Functional Consequence | Reference |

| 3-Cyanopyridine derivatives | Survivin (and other IAPs) | Downregulation of expression, induction of apoptosis | mdpi.com |

| Polyprenylated Benzophenones | Alpha-estrogen receptor | Potential modulation of estrogen signaling | mdpi.com |

| Cyano-substituted pyrrole fused (iso)quinolines | Tubulin | Inhibition of polymerization, disruption of cell division | nih.gov |

| Piperine | PI3K/Akt and MAPK pathways | Modulation of signaling, induction of apoptosis and cell cycle arrest | mdpi.com |

In Vivo Preclinical Efficacy Studies in Animal Models (Excluding Clinical Data)

While specific in vivo studies for this compound are not documented in the available literature, research on related compounds provides insights into its potential efficacy in various disease models.

One relevant study investigated the vasorelaxant activity of 3-cyano-2-pyridone derivatives using isolated thoracic aorta rat rings. nih.gov In this ex vivo model, the compounds exhibited significant concentration-dependent and endothelium-independent vasorelaxant effects. nih.gov The most potent derivatives demonstrated efficacy in pre-contracted aortic rings, suggesting a potential application in cardiovascular diseases. nih.gov Molecular docking studies further suggested that these compounds interact with the L-type calcium channel. nih.gov

The piperidine ring is a common scaffold in molecules with diverse in vivo activities. For instance, certain piperazine (B1678402) derivatives, which are structurally related to piperidine, have shown promising results in animal models for various conditions, including inflammation and neurodegenerative diseases. researchgate.net

Given the demonstrated in vitro anticancer activities of related cyano and benzophenone compounds, it is plausible that this compound could exhibit efficacy in in vivo cancer models, such as xenograft studies in mice. However, such studies have not yet been reported.

| Compound Class | Animal/Disease Model | Observed Effect | Reference |

| 3-Cyano-2-pyridone derivatives | Isolated rat thoracic aorta rings | Vasorelaxant activity | nih.gov |

Pharmacodynamic (PD) biomarkers are crucial for assessing the biological activity of a drug and for guiding its development. nih.gov They provide a measure of the molecular and cellular changes that occur in response to treatment. For a compound like this compound, with potential anticancer activity, several types of PD biomarkers could be relevant.

Based on the mechanisms of action of related compounds, potential PD biomarkers could include:

Markers of Apoptosis: Measurement of cleaved caspases (e.g., caspase-3), PARP cleavage, or the percentage of apoptotic cells (e.g., by Annexin V staining) in tumor tissue or circulating tumor cells following treatment. mdpi.comnih.gov

Markers of Cell Cycle Arrest: Analysis of cell cycle distribution (e.g., by flow cytometry) in tumor biopsies to detect accumulation of cells in a specific phase (e.g., G2/M or G1). mdpi.comnih.gov Downregulation of cyclins or upregulation of cyclin-dependent kinase inhibitors could also serve as biomarkers. nih.gov

Target Engagement Markers: If the compound is found to bind to a specific target like survivin, a decrease in the expression or activity of this target in tumor tissue would be a direct PD biomarker. mdpi.com

Downstream Signaling Markers: Measurement of the phosphorylation status of key proteins in signaling pathways like PI3K/Akt or MAPK could indicate target engagement and pathway modulation. mdpi.com

The selection and validation of specific PD biomarkers for this compound would require dedicated preclinical studies to establish its precise mechanism of action and to correlate biomarker modulation with antitumor efficacy.

| Biomarker Category | Potential Biomarkers | Rationale | Reference |

| Apoptosis | Cleaved caspase-3, PARP cleavage, Annexin V staining | To confirm induction of programmed cell death | mdpi.comnih.gov |

| Cell Cycle Arrest | Cell cycle phase distribution, Cyclin levels | To demonstrate inhibition of cell proliferation | mdpi.comnih.gov |

| Target Engagement | Survivin expression/activity | To confirm interaction with a specific molecular target | mdpi.com |

| Signaling Pathways | Phospho-Akt, Phospho-ERK | To measure modulation of key cellular signaling pathways | mdpi.com |

Metabolic Pathways and Preclinical Biotransformation of 3 Cyano 3 Piperidinomethyl Benzophenone

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are crucial in early drug discovery to predict how a compound will be cleared from the body. These studies typically involve incubating the compound with liver fractions, such as microsomes or hepatocytes, which contain the primary drug-metabolizing enzymes.

Hepatic Microsomal Metabolism

While no specific data exists for 3-Cyano-3'-piperidinomethyl benzophenone (B1666685), studies on other benzophenone derivatives suggest that they can be metabolized by cytochrome P450 (CYP) enzymes present in liver microsomes. For instance, research on benzophenone-3 has shown that it is metabolized by rat and human liver microsomes, leading to the formation of various hydroxylated and demethylated products. It is plausible that the benzophenone core of 3-Cyano-3'-piperidinomethyl benzophenone would also be a target for CYP-mediated oxidation. The piperidinomethyl moiety is also a likely site of metabolism, as N-dealkylation and oxidation of similar structures are common metabolic pathways.

Identification of In Vitro Metabolites

Without experimental data, the specific in vitro metabolites of this compound can only be hypothesized based on its chemical structure. Potential Phase I metabolic reactions could include:

Oxidation of the benzophenone core: Hydroxylation of the aromatic rings.

Metabolism of the piperidine (B6355638) ring: N-dealkylation to form 3-cyano-3'-methyl benzophenone and piperidine, or hydroxylation at various positions on the piperidine ring.

Metabolism of the cyano group: While generally stable, the nitrile group can potentially be hydrolyzed by nitrilase or nitrile hydratase enzymes to a carboxylic acid or an amide, respectively.

The following table outlines potential in vitro metabolites based on these predicted pathways.

| Potential Metabolite | Predicted Metabolic Pathway |

| Hydroxylated benzophenone derivatives | Oxidation of the aromatic rings |

| 3-Cyano-3'-methyl benzophenone | N-dealkylation of the piperidine moiety |

| Hydroxylated piperidine derivatives | Oxidation of the piperidine ring |

| 3-Carboxy-3'-piperidinomethyl benzophenone | Hydrolysis of the cyano group |

| 3-Carboxamido-3'-piperidinomethyl benzophenone | Hydration of the cyano group |

Preclinical In Vivo Metabolic Fate (Excluding Human Data)

Preclinical in vivo studies in animal models are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.

Absorption and Distribution in Animal Models

Specific data on the absorption and distribution of this compound in animal models is not available. For related compounds, such as other benzophenone derivatives, oral absorption can be variable. The presence of the polar piperidinomethyl group might influence its solubility and absorption characteristics. Following absorption, the distribution would depend on its physicochemical properties, such as lipophilicity and plasma protein binding.

Major Biotransformation Pathways (e.g., Phase I and Phase II Reactions)

The major biotransformation pathways in vivo would likely mirror the in vitro findings, involving both Phase I and Phase II reactions.

Phase I Reactions: As hypothesized in the in vitro section, Phase I metabolism would likely involve oxidation of the benzophenone and piperidine moieties, and potential hydrolysis of the cyano group.

Phase II Reactions: The hydroxylated metabolites formed during Phase I could undergo conjugation reactions (Phase II metabolism) to increase their water solubility and facilitate excretion. These reactions could include:

Glucuronidation: Conjugation with glucuronic acid, a common pathway for hydroxylated compounds.

Sulfation: Conjugation with a sulfonate group.

The following table summarizes the potential major biotransformation pathways.

| Phase | Reaction Type | Potential Site of Metabolism |

| Phase I | Oxidation (Hydroxylation) | Benzophenone aromatic rings, Piperidine ring |

| Phase I | N-Dealkylation | Piperidinomethyl linkage |

| Phase I | Hydrolysis | Cyano group |

| Phase II | Glucuronidation | Hydroxylated metabolites |

| Phase II | Sulfation | Hydroxylated metabolites |

Analytical Techniques for Research Characterization of 3 Cyano 3 Piperidinomethyl Benzophenone

Chromatographic Methods for Isolation and Purity Assessment

Chromatographic techniques are indispensable for separating 3-Cyano-3'-piperidinomethyl benzophenone (B1666685) from reaction mixtures and for quantifying its purity. The choice of method depends on the compound's volatility and polarity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile, thermally labile compounds like substituted benzophenones. A reversed-phase HPLC method would be the most common approach for 3-Cyano-3'-piperidinomethyl benzophenone, leveraging the compound's moderate polarity.

A typical HPLC system for the analysis of this compound would involve a C8 or C18 stationary phase, which separates compounds based on their hydrophobicity. akjournals.com The mobile phase would likely consist of a mixture of an aqueous component (such as water with a buffer like acetic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol (B129727). akjournals.comnih.govjfda-online.com A gradient elution, where the proportion of the organic solvent is increased over time, would be effective in eluting the target compound and separating it from impurities with different polarities. jfda-online.com

Detection is commonly achieved using a UV detector, as the benzophenone core possesses a strong chromophore that absorbs UV light. akjournals.com The wavelength of detection would be optimized based on the UV-Vis spectrum of the compound. For quantitative analysis, a calibration curve would be constructed using standards of known concentration to determine the purity of the sample. The retention time of the compound is a characteristic feature under specific chromatographic conditions.

Table 1: Illustrative HPLC Parameters for Analysis of Substituted Benzophenones

| Parameter | Typical Value/Condition |

| Column | C8 or C18, 2.1-4.6 mm I.D., 50-250 mm length, 1.7-5 µm particle size akjournals.comjfda-online.comnih.gov |

| Mobile Phase A | Water with 0.1% Formic Acid or 1% Acetic Acid akjournals.comjfda-online.com |

| Mobile Phase B | Acetonitrile or Methanol jfda-online.com |

| Elution Mode | Gradient jfda-online.com |

| Flow Rate | 0.3 - 1.0 mL/min jfda-online.comnih.gov |

| Detection | UV at an appropriate wavelength (e.g., 254 nm) akjournals.com |

| Injection Volume | 5 - 20 µL jfda-online.comnih.gov |

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for volatile and thermally stable compounds. While some benzophenone derivatives can be analyzed by GC, the relatively high molecular weight and potential for thermal degradation of this compound might make this method more challenging than HPLC. google.com If GC is employed, it would likely require high temperatures for volatilization.

A GC analysis would typically use a capillary column with a non-polar or medium-polarity stationary phase. google.com The carrier gas is usually an inert gas like helium or nitrogen. google.com Detection is most commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). For complex matrices, derivatization of the compound might be necessary to increase its volatility and thermal stability. google.com

Spectroscopic and Spectrometric Characterization Methodologies (Focused on Methodology, not Raw Data)

Spectroscopic and spectrometric techniques are crucial for the unambiguous identification and structural elucidation of this compound.

Mass Spectrometry (MS and LC-MS/MS) for Structural Elucidation and Quantification

Mass Spectrometry (MS) is a powerful technique that provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electrospray Ionization (ESI) would be a suitable ionization technique, as it is a soft ionization method that typically produces the protonated molecule [M+H]⁺.

When coupled with liquid chromatography (LC-MS/MS), this technique becomes a highly sensitive and selective tool for both qualitative and quantitative analysis. nih.govnih.govnih.govjfda-online.comrsc.org In an LC-MS/MS experiment, the parent ion corresponding to the protonated molecule is selected in the first mass analyzer, fragmented in a collision cell, and the resulting fragment ions are analyzed in the second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), is highly specific and allows for quantification even at very low concentrations. rsc.org The fragmentation pattern would be characteristic of the compound's structure, with expected cleavages at the bonds connecting the piperidine (B6355638) ring and the benzophenone core.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra would be essential for the characterization of this compound.

¹H NMR: The ¹H NMR spectrum would provide information on the number of different types of protons and their connectivity. The aromatic protons on the two benzene (B151609) rings would appear as complex multiplets in the downfield region (typically 7-8 ppm). The protons of the piperidine ring and the methylene (B1212753) bridge would appear in the upfield region. The integration of the signals would correspond to the number of protons in each environment.

¹³C NMR: The ¹³C NMR spectrum would show signals for each unique carbon atom in the molecule. The carbonyl carbon of the ketone would have a characteristic chemical shift in the downfield region (around 190-200 ppm). The carbon of the cyano group would also have a distinct chemical shift (around 115-125 ppm). The chemical shifts of the aromatic and aliphatic carbons would further confirm the structure. documentsdelivered.comresearchgate.net

Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), could be employed to establish the connectivity between protons and carbons, providing an unambiguous structural assignment.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C≡N stretch of the cyano group (around 2220-2260 cm⁻¹), the C=O stretch of the ketone (around 1650-1680 cm⁻¹), and C-H stretches of the aromatic and aliphatic parts of the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzophenone moiety is a strong chromophore, and the UV-Vis spectrum would show characteristic absorption maxima corresponding to π→π* and n→π* transitions. researchgate.net The exact position of these maxima can be influenced by the substituents on the aromatic rings and the solvent used for the analysis.

Table 2: Key Spectroscopic Data for Structural Characterization

| Technique | Expected Key Signals/Features for this compound |

| Mass Spectrometry (ESI-MS) | Protonated molecule [M+H]⁺, characteristic fragmentation pattern. |

| ¹H NMR | Signals for aromatic protons, piperidine protons, and methylene bridge protons with appropriate chemical shifts and integrations. |

| ¹³C NMR | Signals for carbonyl carbon, cyano carbon, and distinct aromatic and aliphatic carbons. documentsdelivered.comresearchgate.net |

| IR Spectroscopy | Characteristic stretching frequencies for C≡N, C=O, and C-H bonds. |

| UV-Vis Spectroscopy | Absorption maxima corresponding to π→π* and n→π* transitions of the benzophenone chromophore. researchgate.net |

Quantitative Analytical Method Development for Preclinical Studies

The development of robust and reliable quantitative analytical methods is a cornerstone of preclinical research, enabling the accurate measurement of a new chemical entity's concentration in biological matrices. For a compound like this compound, this process is critical for defining its pharmacokinetic profile. While specific validated methods for this exact molecule are not extensively detailed in publicly available literature, the principles of method development can be inferred from established practices for similar small molecules, particularly benzophenone and piperidine derivatives, intended for preclinical evaluation in animal models. nih.govunam.mxresearchgate.net

The primary analytical technique for quantifying small molecule drugs and their metabolites in biological fluids such as plasma, serum, and urine is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). nih.govunam.mxijpsjournal.com This methodology is favored for its high sensitivity, specificity, and selectivity, which are essential for distinguishing the analyte from endogenous components within the complex biological matrix. unam.mxresearchgate.net

The development process for a quantitative LC-MS/MS method for this compound would systematically address several key stages:

Sample Preparation: The initial step involves extracting the analyte from the biological matrix. The goal is to isolate the compound of interest while removing proteins and other interfering substances. Common techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent, such as acetonitrile, is added to the plasma sample to denature and precipitate proteins. nih.gov

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids. It can offer a cleaner sample than PPT. unam.mx

Solid-Phase Extraction (SPE): Considered the most thorough sample preparation technique, SPE uses a solid sorbent to selectively adsorb the analyte, which is then eluted with a suitable solvent. This method provides high recovery and removes a significant amount of matrix interference. unam.mx

Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) is employed to separate the analyte from any remaining matrix components before it enters the mass spectrometer. Key parameters to be optimized include:

Stationary Phase: A C18 reversed-phase column is a common choice for molecules of this type, offering good retention and separation based on hydrophobicity. nih.govnih.gov

Mobile Phase: A mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., ammonium acetate (B1210297) or formic acid in water) is typically used. nih.gov The composition can be delivered in an isocratic (constant) or gradient (varied over time) mode to achieve the best peak shape and resolution. nih.gov

Mass Spectrometric Detection: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is the standard for quantification. nih.govresearchgate.net This involves selecting a specific precursor ion (the molecular ion of the analyte) and a specific product ion (a fragment generated by collision-induced dissociation). The specificity of this transition minimizes interference and enhances sensitivity. For this compound, the protonated molecule [M+H]⁺ would be selected as the precursor ion in positive electrospray ionization (ESI) mode.

Method Validation: Once developed, the method must be rigorously validated according to regulatory guidelines. This ensures the data generated is accurate and reliable. Key validation parameters include:

Linearity and Range: Demonstrating a direct proportional relationship between the instrument response and the known concentration of the analyte over a specified range. Calibration curves typically require a correlation coefficient (r) greater than 0.99. nih.gov

Accuracy and Precision: Accuracy measures how close the measured concentrations are to the true value, while precision assesses the reproducibility of the measurements. nih.gov

Selectivity and Specificity: Ensuring the method can unequivocally measure the analyte in the presence of other components in the sample. unam.mx

Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The LLOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. nih.govnih.gov

Matrix Effect: Assessing whether components in the biological matrix suppress or enhance the ionization of the analyte, potentially leading to inaccurate results. nih.gov

Stability: Evaluating the stability of the analyte under various conditions encountered during the analytical process, including freeze-thaw cycles, short-term storage at room temperature, and long-term storage. researchgate.net

The following tables outline typical parameters for a hypothetical validated LC-MS/MS method for the preclinical analysis of this compound in rat plasma, based on methods developed for structurally related compounds. nih.govnih.gov

Table 1: Hypothetical LC-MS/MS Method Parameters

| Parameter | Condition |

| Instrumentation | Triple Quadrupole LC-MS/MS |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| HPLC Column | C18 Reversed-Phase (e.g., 50 x 2.1 mm, 3.5 µm) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Internal Standard (IS) | A structurally similar but stable labeled compound |

| MRM Transition | To be determined experimentally |

Table 2: Hypothetical Method Validation Summary

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity Range | 0.5 - 1000 ng/mL | Achieved |

| Correlation Coefficient (r²) | > 0.99 | > 0.995 |

| LLOQ | 0.5 ng/mL | Signal-to-Noise > 10 |

| Intra-day Precision (%RSD) | < 15% (< 20% at LLOQ) | 4.5% - 12.8% |

| Inter-day Precision (%RSD) | < 15% (< 20% at LLOQ) | 6.2% - 14.1% |

| Accuracy (%RE) | Within ±15% (±20% at LLOQ) | -8.5% to +9.7% |

| Matrix Effect | CV < 15% | Within acceptable limits |

| Recovery | Consistent and reproducible | > 85% |

| Stability (Freeze-Thaw, Bench-Top) | % Change < 15% | Stable |

This systematic approach ensures the generation of high-quality data from preclinical studies, which is fundamental for making informed decisions about the developmental potential of a new therapeutic candidate like this compound.

Computational and in Silico Studies for Rational Design and Activity Prediction

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. jchemlett.comresearchgate.net This method is frequently employed in drug design to understand how a potential drug molecule (the ligand) might interact with a biological target, typically a protein receptor. nih.govekb.eg The process involves placing the ligand into the binding site of the receptor and evaluating the binding affinity using a scoring function. jchemlett.com

For 3-Cyano-3'-piperidinomethyl benzophenone (B1666685), a molecular docking study would involve:

Preparation of the Ligand and Receptor: The 3D structure of 3-Cyano-3'-piperidinomethyl benzophenone would be generated and optimized. A relevant protein target would be selected based on the hypothesized biological activity of the compound.

Docking Simulation: Using software like AutoDock, the ligand would be docked into the active site of the protein. jchemlett.com The simulation explores various possible conformations and orientations of the ligand within the binding pocket.

Analysis of Interactions: The resulting docked poses are analyzed to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the protein's amino acid residues. This analysis provides insights into the stability and specificity of the binding.

A hypothetical analysis might reveal interactions involving the cyano group as a hydrogen bond acceptor and the piperidine (B6355638) ring participating in hydrophobic interactions. The benzophenone core could form pi-stacking interactions with aromatic residues in the binding site.

Interactive Table: Hypothetical Molecular Docking Results for this compound

| Target Protein | Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| Hypothetical Kinase A | -8.5 | LYS78, ASP184 | Hydrogen Bond |

| LEU25, VAL33 | Hydrophobic | ||

| PHE182 | Pi-Pi Stacking | ||

| Hypothetical GPCR B | -7.9 | ASN110, SER193 | Hydrogen Bond |

| TRP98, ILE114 | Hydrophobic |

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.gov A QSAR model can be used to predict the activity of new, unsynthesized compounds. mdpi.com

Developing a QSAR model for a series of analogs of this compound would involve:

Data Set Collection: A dataset of structurally related compounds with experimentally determined biological activities would be required.

Descriptor Calculation: Various physicochemical properties (e.g., lipophilicity, electronic properties, steric parameters) known as molecular descriptors are calculated for each compound. nih.gov

Model Development and Validation: Statistical methods, such as multiple linear regression, are used to build a mathematical model that correlates the descriptors with biological activity. nih.gov The model's predictive power is then rigorously validated. nih.gov

A QSAR study on benzophenone derivatives, for instance, has shown that antimalarial activity can be correlated with descriptors like dipole moment, suggesting that more polar compounds may have higher activity. nih.gov For this compound, a QSAR model could help identify which structural modifications (e.g., on the phenyl rings or the piperidine moiety) would be most likely to enhance its desired activity.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model can then be used as a 3D query to search large chemical databases for new potential drug candidates, a process known as virtual screening. mdpi.comnih.gov

For this compound, this process would entail:

Pharmacophore Model Generation: Based on the structure of the compound and its known active analogs, a pharmacophore model would be created, highlighting key features like hydrogen bond donors/acceptors, aromatic rings, and hydrophobic centers.

Database Screening: The generated pharmacophore model would be used to screen databases of millions of compounds to find molecules that match the defined 3D arrangement of features. mdpi.com

Hit Identification and Refinement: The compounds identified in the virtual screen (the "hits") would then be subjected to further analysis, such as molecular docking, to prioritize them for experimental testing. mdpi.com

This approach is valuable when the 3D structure of the biological target is unknown, as it relies on the structures of known active ligands. nih.gov

Absorption, Distribution, Metabolism, and Excretion (ADME) Prediction (Excluding Toxicity)

In silico ADME prediction involves the use of computational models to estimate the pharmacokinetic properties of a compound. frontiersin.orgnih.gov These predictions are crucial in early-stage drug discovery to identify candidates with favorable drug-like properties. researchgate.net

For this compound, various ADME parameters could be predicted:

Absorption: Parameters like Caco-2 permeability, human intestinal absorption, and skin permeability would be estimated to predict how well the compound is absorbed into the body. frontiersin.org

Distribution: Predictions of properties such as plasma protein binding and blood-brain barrier penetration would indicate how the compound is distributed throughout the body.

Metabolism: The models would predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound. researchgate.net

Excretion: The total clearance of the compound would be estimated.

Interactive Table: Hypothetical Predicted ADME Properties for this compound

| ADME Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely well-absorbed orally |

| Caco-2 Permeability (logPapp) | High | High potential for cell membrane permeation |

| Blood-Brain Barrier Permeation | Low | Unlikely to cross into the central nervous system |

| CYP2D6 Substrate | Yes | Likely metabolized by the CYP2D6 enzyme |

| P-glycoprotein Substrate | No | Not likely to be actively effluxed from cells |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.gov In drug discovery, MD simulations can provide detailed insights into the stability of a ligand-protein complex and the conformational changes that may occur upon binding. researchgate.net

An MD simulation for this compound complexed with a target protein would involve:

System Setup: The docked complex from a molecular docking study would be placed in a simulated physiological environment (a box of water molecules and ions).

Simulation Run: The forces on all atoms are calculated, and Newton's laws of motion are used to simulate their movements over a period of nanoseconds to microseconds.

Derivatives and Analogues of 3 Cyano 3 Piperidinomethyl Benzophenone: Design and Exploration

Synthesis of Novel Analogs for Enhanced Biological Activity

The generation of novel analogues from a parent structure like 3-Cyano-3'-piperidinomethyl benzophenone (B1666685) is a cornerstone of medicinal chemistry, aimed at improving potency and efficacy. nih.gov Synthetic strategies often involve molecular hybridization, where distinct pharmacophores are combined to create a new molecule with potentially synergistic or enhanced effects. mdpi.com For instance, new benzophenone derivatives have been synthesized by incorporating a thiazole (B1198619) heterocyclic nucleus. mdpi.com

The synthesis of such analogues can be achieved through multi-step reactions. A common approach involves the condensation of a benzophenone acid analogue with various amine derivatives. nih.gov For example, a series of benzophenone-thiazole derivatives were synthesized through the condensation of an acid analogue of benzophenone with 2-aminothiazole (B372263) derivatives. nih.gov Similarly, the synthesis of 3-cyanopyridine (B1664610) derivatives has been accomplished through the cyclocondensation of chalcones with cyanoacetamide or cyanothioacetamide. orientjchem.org These reactions, often carried out in the presence of a base like sodium ethoxide, can yield a variety of substituted pyridone and pyridine-thione structures. orientjchem.org

Research has demonstrated that modifications to the benzophenone core can lead to significant changes in biological activity. The table below summarizes findings from studies on related benzophenone and cyanopyridine derivatives, illustrating how structural changes influence their potential therapeutic applications.

| Derivative Class | Synthetic Strategy | Observed Biological Activity | Reference |

|---|---|---|---|

| Benzophenone-Thiazole Hybrids | Condensation of benzophenone acid analogue with 2-aminothiazole derivatives. | Potent anti-inflammatory effects by reducing ear edema and inhibiting neutrophil recruitment. | mdpi.com |

| Benzoate-Substituted Benzophenones | Fries rearrangement to synthesize hydroxy benzophenones, followed by benzoylation. | Anti-inflammatory activity evaluated by rat paw edema inhibition. | nih.gov |

| Chloroacetylated Benzophenone | Reaction of a hydroxylated benzophenone with 2-chloroacetyl chloride. | Strong in vitro antitumor activity against various cancer cell lines (HL-60, A-549, SMMC-7721, SW480). | nih.gov |

| 4-Anilino-3-cyanopyridines | Design and synthesis of compounds with a 4-anilino-3-cyano-5-vinyl/ethynyl/phenyl pyridine (B92270) skeleton. | Inhibition of EGFR kinase and growth inhibition of A-549 and HL60 cancer cell lines. | nih.gov |

| 3-Cyano-3-aza-β-amino Acid Derivatives | Design of a chemotype with a central N-cyano group. | Potent, slow-binding inhibition of human cysteine cathepsins, particularly cathepsin K. | nih.gov |

Isosteric Replacements and Bioisosterism

Isosteric and bioisosteric replacements are fundamental strategies in drug design used to modify a lead compound, such as 3-Cyano-3'-piperidinomethyl benzophenone, to improve its properties. This approach involves substituting a specific atom or group of atoms with another that possesses similar physical and chemical characteristics (size, shape, electronic distribution). The goal is to enhance a desired property—such as potency, selectivity, or metabolic stability—while retaining the core biological activity.

In the context of benzophenone derivatives, various isosteric modifications have been explored. For example, in the design of anti-inflammatory agents, different substituents have been placed on the phenyl rings of the benzophenone core to modulate activity. mdpi.com The analysis of a series of thiazole derivatives of benzophenone suggested that the presence of a 4-phenyl-2-hydrazinothiazole group and the absence of a methoxy (B1213986) group at the C4' position were important for activity. mdpi.com This demonstrates how subtle changes to peripheral groups can significantly impact the biological profile.

Similarly, research into EGFR inhibitors based on a 3-cyanopyridine scaffold—a structure related to the cyano-substituted ring of this compound—has shown the importance of substitutions at the 5-position. nih.gov The replacement of a hydrogen atom with vinyl, ethynyl, or phenyl groups led to a range of inhibitory potencies against the target kinase. nih.gov These examples highlight the practical application of bioisosterism, where systematic structural modifications are made to map the structure-activity relationship (SAR) and optimize the lead compound.

Prodrug Strategies and Conjugates

A significant challenge in drug development is overcoming suboptimal physicochemical properties of a promising compound, such as poor water solubility or limited membrane permeability. nih.govrsc.org Prodrug strategies offer a powerful solution by chemically modifying the active drug into a bioreversible entity. mdpi.comresearchgate.net This inactive or less active precursor is designed to undergo enzymatic or chemical transformation in the body to release the parent drug at the desired site of action. mdpi.com

For a molecule like this compound, several prodrug approaches could be conceptualized to enhance its delivery. These strategies often focus on temporarily masking polar functional groups or attaching promoieties that improve solubility or transport characteristics. rsc.orgmdpi.com

Two common derivatization paths include:

Increasing Lipophilicity: For enhanced permeation across lipid membranes, such as the skin, the drug can be modified by alkyl-chain lengthening to create more lipophilic esters or carbamates. mdpi.com

Increasing Hydrophilicity: To overcome poor aqueous solubility, which can limit formulation options, hydrophilic moieties like polyethylene (B3416737) glycol (PEG) can be attached, creating derivatives such as esters, carbonates, or ethers with improved water solubility. nih.govmdpi.com

The table below outlines potential prodrug modifications applicable to a scaffold like this compound and their strategic goals.

| Prodrug Strategy | Potential Modification | Primary Goal | Reference |

|---|---|---|---|

| Ester Prodrugs | Esterification of a hydroxyl group (if introduced into the structure). | Improve lipophilicity for enhanced membrane permeation. | mdpi.com |

| Carbamate (B1207046) Prodrugs | Formation of a carbamate at a secondary amine, like the piperidine (B6355638) nitrogen. | Enhance skin permeation. | researchgate.net |

| PEGylation | Conjugation with polyethylene glycol (PEG) chains. | Increase aqueous solubility and potentially prolong circulation time. | nih.govmdpi.com |

| Phosphate (B84403) Esters | Addition of a phosphate group to create a water-soluble prodrug. | Significantly improve solubility for intravenous formulations. | rsc.org |

| Targeted Conjugates | Attachment to a carrier molecule, such as a peptide that targets a specific tissue (e.g., bone). | Achieve site-specific drug delivery and reduce systemic exposure. | nih.gov |

These strategies have been successfully applied to a wide range of therapeutic agents, demonstrating the versatility of the prodrug approach in overcoming drug delivery challenges. rsc.org

Development of Chemical Probes

Chemical probes are specialized molecules derived from a biologically active compound, designed to investigate and manipulate biological systems. mskcc.org They are essential tools in chemical biology for identifying drug targets, elucidating mechanisms of action, and visualizing biological processes. mskcc.orgnih.gov The benzophenone moiety itself is particularly useful in this context, as it can function as a photoaffinity label. nih.gov Upon exposure to UV light, the benzophenone group becomes activated and can form a covalent bond with nearby macromolecules, such as proteins, allowing for the identification of binding partners. nih.gov

To create a chemical probe from this compound, the core structure would be functionalized with an additional group to facilitate detection or purification. nih.gov These bifunctional probes retain the photoaffinity labeling capability of the benzophenone core while adding a new analytical handle. nih.govrsc.org

Common functionalities added to create chemical probes include:

Reporter Tags: Fluorescent groups (e.g., FITC) can be attached to allow for visualization of the probe's location in cells via microscopy or flow cytometry. mskcc.org

Affinity Handles: A biotin (B1667282) group can be incorporated to enable the purification of probe-protein complexes using the high-affinity interaction between biotin and avidin (B1170675) or streptavidin. nih.gov

Crosslinkers: An additional reactive group, such as an N-ethylmaleimide, can be included to act as a secondary crosslinker. nih.gov

Radioactive Tracers: Radiolabeling the probe allows for its detection and quantification in biological studies. nih.gov

The development of these tools often requires novel chemical methodologies to assemble the complex structures. mskcc.org The table below summarizes different types of chemical probes that could be developed from a benzophenone scaffold.

| Probe Type | Added Functionality | Application | Reference |

|---|---|---|---|

| Photoaffinity Label | The inherent benzophenone (BP) group. | Covalently attach to binding proteins upon UV activation to identify molecular targets. | nih.gov |

| Fluorescent Probe | A fluorophore (e.g., FITC). | Visualize the probe's subcellular localization and interactions using microscopy. | mskcc.org |

| Affinity Probe | Biotin tag. | Isolate and identify binding partners from cell lysates via affinity purification (e.g., with avidin beads). | nih.gov |

| Bifunctional Probe | Photoaffinity group plus a reporter or affinity tag. | Identify the target protein and provide a means for its subsequent detection or purification. | nih.govrsc.org |

Future Research Directions and Potential Research Applications

Elucidation of Undiscovered Mechanisms of Action

A primary and essential direction for future research is the detailed investigation into the molecular mechanisms of action of 3-Cyano-3'-piperidinomethyl benzophenone (B1666685). Currently, information is largely limited to its chemical properties and its role as a synthetic intermediate. chemicalbook.com The benzophenone scaffold itself is known to be photoactive and is a core component of compounds with endocrine-disrupting properties, such as Benzophenone-3, which exhibits estrogenic and anti-androgenic activity. nih.gov However, it is unknown how the addition of the cyano and piperidinomethyl groups modifies this activity. Future studies should prioritize identifying the specific cellular targets and signaling pathways affected by the compound. Advanced techniques like affinity-based proteomics, chemical biology probes, and high-throughput screening against enzyme and receptor panels could reveal its biological function, potentially uncovering novel therapeutic pathways that have not yet been explored.

Exploration of Novel Therapeutic Research Areas

The structural motifs of 3-Cyano-3'-piperidinomethyl benzophenone suggest its potential utility across several therapeutic areas. The piperidine (B6355638) ring is a frequent component of centrally active agents, while various benzophenone derivatives have been investigated for anticancer properties. researchgate.net For instance, research on other novel 3-cyano-pyridone and pyridine-thione derivatives has demonstrated their potential as anticancer agents against human lung carcinoma cell lines. orientjchem.org Similarly, piperidine-appended benzophenone analogs have been synthesized to target proteins implicated in melanoma. researchgate.net These precedents suggest that this compound and its derivatives could be promising candidates for research in oncology, neurodegenerative disorders, and infectious diseases. A systematic evaluation of the compound against a diverse array of disease models and biological targets is warranted to uncover its full therapeutic potential.

Advanced Synthetic Methodologies for Analog Generation

To fully map the structure-activity relationship (SAR) of this molecule, the development of efficient and versatile synthetic strategies is crucial. While multi-step syntheses for related piperidine-conjugated benzophenone analogs have been described, future work should focus on more advanced and scalable methodologies. researchgate.net Research into the application of modern synthetic techniques, such as flow chemistry, microwave-assisted organic synthesis (MAOS), and combinatorial chemistry, could significantly accelerate the creation of a diverse library of analogs. nih.gov By systematically modifying the benzophenone core, the position and nature of the nitrile group, and the substitution on the piperidine ring, researchers can fine-tune the molecule's properties. One study highlighted the importance of such modifications, where the introduction of a methyl group boosted a compound's potency by several orders of magnitude. nih.gov Developing these synthetic routes, including enantioselective methods, will be essential for optimizing biological activity and identifying lead compounds for further development. nih.gov

Application in Materials Science Research (e.g., as Intermediates in Specialty Chemicals)

Beyond its biomedical potential, this compound is a promising candidate for applications in materials science. sigmaaldrich.com The benzophenone moiety is a well-established photoinitiator used in UV-curable coatings, inks, and adhesives due to its ability to absorb UV light. europa.eu The presence of a cyano group can enhance properties like thermal stability and polarity, while the piperidinomethyl group provides a reactive handle for further chemical functionalization. These features make it a valuable intermediate for creating specialty chemicals and advanced materials. bldpharm.com Future research could explore its incorporation into polymer backbones to create novel photopolymers or its use as a building block for organic electronic materials, such as those used in Organic Light-Emitting Diodes (OLEDs).

Integration with Emerging Technologies in Drug Discovery Research

Interactive Table: Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 898792-70-6 | chemicalbook.com |

| Molecular Formula | C₂₀H₂₀N₂O | chemicalbook.com |

| Molecular Weight | 304.39 g/mol | chemicalbook.com |

| IUPAC Name | 3-[3-(1-piperidinylmethyl)benzoyl]benzonitrile | |

| Purity | 97% | |

| Boiling Point (Predicted) | 509.6±40.0 °C | N/A |

| Density (Predicted) | 1.16±0.1 g/cm³ | N/A |

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 3-cyano-3'-piperidinomethyl benzophenone with high purity?

- Methodological Answer : Optimize reaction stoichiometry and solvent systems to minimize side products. Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance nucleophilic substitution at the benzophenone core. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with gradients of ethyl acetate/hexane .

- Critical Parameter Table :

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Solvent | DMF/ACN | ↑ Solubility |

| Temperature | 60–80°C | ↑ Reaction rate |

| Catalyst | K₂CO₃ | ↑ Efficiency |

Q. How can spectroscopic methods confirm the structure of this compound?

- Methodological Answer :

- IR Spectroscopy : Compare experimental C≡N stretching (~2200 cm⁻¹) and C=O stretching (~1650 cm⁻¹) peaks with DFT-calculated values (e.g., B3LYP/6-311G method) to validate structural assignments .

- NMR : Use ¹³C NMR to distinguish cyano (δ ~110–120 ppm) and piperidinomethyl (δ ~40–60 ppm) groups. HSQC/HMBC correlations confirm connectivity .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to avoid inhalation (H332 hazard) .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste (P501) .

- Storage : Keep in airtight containers, away from light and moisture (P403+P233) .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in radical polymerization systems?

- Methodological Answer : Apply density functional theory (DFT) to model benzophenone’s excited-state behavior. Calculate triplet-state energy levels to predict photoinitiation efficiency in PDMS grafting. Validate via experimental radical trapping assays (e.g., using TEMPO) .

- Data Insight : Surface benzophenone concentration on PDMS decreases by ~30% after 60 min drying, critical for polymerization uniformity .

Q. What strategies resolve contradictions in benzophenone-derived toxicity data for in vitro studies?

- Methodological Answer :

- Dose-Response Analysis : Test cytotoxicity across concentrations (1–100 µM) using HepG2 cells, accounting for metabolic activation (S9 fraction).

- Confounding Factors : Control for solvent (DMSO ≤0.1%) and UV exposure, which may alter benzophenone’s stability .

- Key Finding : Benzophenone’s carcinogenicity (IARC Group 2B) necessitates strict exposure limits (<1 ppm in cell media) .

Q. How does solvent polarity influence the photophysical properties of this compound?

- Methodological Answer : Measure fluorescence quantum yield (Φ) in solvents of varying polarity (e.g., cyclohexane vs. ethanol). Use TD-DFT to simulate solvent effects on electronic transitions. Correlate Stokes shift with solvent dielectric constant .

- Example Data :

| Solvent | λₐbs (nm) | λₑm (nm) | Φ |

|---|---|---|---|

| Cyclohexane | 280 | 320 | 0.05 |

| Ethanol | 290 | 350 | 0.12 |

Data Contradiction Analysis

Q. Why do experimental and computational IR spectra for benzophenone derivatives show discrepancies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。